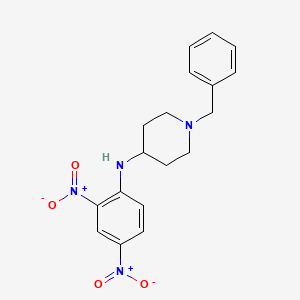

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is a chemical compound with the molecular formula C18H20N4O4 . It is used in the field of drug discovery .

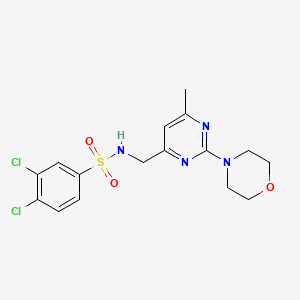

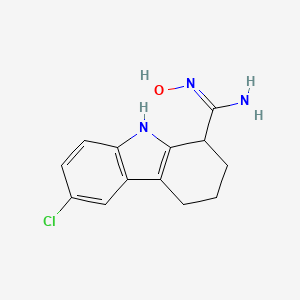

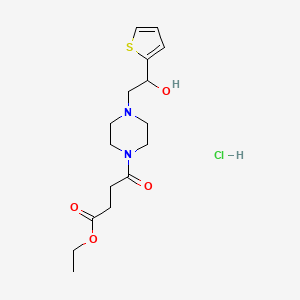

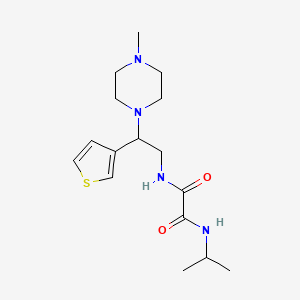

Molecular Structure Analysis

The molecular structure of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is represented by the formula C18H20N4O4 . The molecular weight of this compound is 356.38 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as crucial building blocks for drug development. Their six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms plays a pivotal role in constructing pharmaceutical agents. Researchers have explored diverse synthetic methods to create substituted piperidines, which are essential for drug design . The compound’s unique structure may offer opportunities for designing novel drugs with potential biological activity.

Heterocyclic Synthesis

The compound actively participates in the synthesis of various heterocyclic compounds. For instance, it has been employed in the preparation of novel 1H-benzimidazole derivatives, demonstrating its role in generating potentially bioactive molecules.

Biological Activity

Studies have investigated the biological properties of synthetic and natural piperidines. Researchers explore their potential as pharmacologically active compounds. While specific data on this particular compound may be limited, its piperidine moiety suggests potential interactions with biological targets .

Anticancer Agents

Piperidine-based compounds have shown promise as anticancer agents. Their diverse chemical structures allow for modifications that enhance selectivity and efficacy against cancer cells. Although direct evidence for this specific compound is scarce, its piperidine scaffold aligns with the design principles for potential anticancer drugs .

Antimicrobial Applications

Piperidines have been explored as antimicrobial agents due to their diverse biological activities. Although we lack specific data for this compound, its potential antimicrobial properties remain an intriguing avenue for further investigation.

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine prevents the entry of HIV-1 into cells .

Pharmacokinetics

The compound’s molecular weight of 35638 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. CCR5Δ32 homozygous individuals are resistant to R5-tropic HIV-1 infection, while heterozygotes become infected but progress more slowly to AIDS and respond better to treatment . Therefore, the blockade of the CCR5 receptor by 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine could potentially slow the progression of AIDS in infected individuals .

Propiedades

IUPAC Name |

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c23-21(24)16-6-7-17(18(12-16)22(25)26)19-15-8-10-20(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATECHEQIQHWYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)

![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)

![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2408830.png)